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molecular formula C7H16F2Si B8503442 (Difluoromethyl)triethylsilane CAS No. 405314-23-0

(Difluoromethyl)triethylsilane

Cat. No. B8503442
M. Wt: 166.28 g/mol
InChI Key: SIJOPCPGZQCNKF-UHFFFAOYSA-N
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Patent
US06803477B2

Procedure details

Into a mixture of 5 g (26 mmol) difluoromethyl phenyl sulfone (4), 1.9 g Mg turnings (78 mmol) and 150 mL DMF at −40° C., was slowly added 11.8 g (78 mmol) chlorotriethylsilane. The reaction mixture was then stirred at −40° C. to 10° C. during a 4 h period until 19F NMR indicated all of 4 was consumed. Similar work-up as above and fractional distillation gave 2.2 g product 19, b.p. 71° C./56 Torr, yield 51%. 1H NMR (500 MHz, CDCl3): δ0.72 (q, 3JH-H=8.0 Hz, 6H); 1.02 (t, 3JH-H=8.0 Hz, 9H); 5.95 (t, 2JH-F=46.0 Hz, 1H). 13C NMR (125 MHz, CDCl3): δ0.6 (s, CH2); 6.7 (s, CH3); 124.3 (t, 1JC-F=254.8 Hz). 19F NMR (470 MHz, CDCl3): δ−137.6 (d, 2JF-H=45.8 Hz). 29Si NMR (99 MHz, CDCl3): δ3.3 (t, 2JSi-F=24.8 Hz). GC-MS (m/z): 166 (M+); 115 (Et3Si+); 51 (CF2H+).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
C1(S([CH:10]([F:12])[F:11])(=O)=O)C=CC=CC=1.Cl[Si:14]([CH2:19][CH3:20])([CH2:17][CH3:18])[CH2:15][CH3:16]>CN(C=O)C>[F:12][CH:10]([Si:14]([CH2:19][CH3:20])([CH2:17][CH3:18])[CH2:15][CH3:16])[F:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C(F)F
Name
Mg
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
Cl[Si](CC)(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at −40° C. to 10° C. during a 4 h period until 19F NMR
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
DISTILLATION
Type
DISTILLATION
Details
Similar work-up as above and fractional distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(F)[Si](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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